3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . The overexpression of FolRα in cancer cells and its restricted expression in normal tissues make it an attractive target for cancer therapy .
Mode of Action
This compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . This ADC binds to FolRα with high affinity and is internalized rapidly into target positive cells . Once inside the cell, the ADC releases a tubulin-targeting cytotoxin known as 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The released cytotoxin, 3-aminophenyl hemiasterlin, targets tubulin, a globular protein that is a major component of the cytoskeleton . By targeting tubulin, the cytotoxin disrupts the normal function of the cytoskeleton, leading to cell death . This process is part of the broader biochemical pathway known as the tubulin polymerization pathway .
Pharmacokinetics
STRO-002, the ADC containing this compound, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.
Result of Action
The action of this compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . A single dose of STRO-002 induced significant tumor growth inhibition . In addition, combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models .
Action Environment
The action of this compound can be influenced by the tumor microenvironment . The ADC is linked to the cytotoxin through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This allows for a specific delivery and cytotoxic profile in tumor cells .
Properties
IUPAC Name |
3-(3-aminophenyl)-5,5-dimethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-4-7(12)6-8/h3-6H,12H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJGNKUQTUVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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